molecular formula C8H10N2O4 B12000694 2-Isopropyl-1H-imidazole-4,5-dicarboxylic acid CAS No. 51294-23-6

2-Isopropyl-1H-imidazole-4,5-dicarboxylic acid

Cat. No.: B12000694
CAS No.: 51294-23-6
M. Wt: 198.18 g/mol
InChI Key: YCSKGHLYJDXIQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1H-imidazole-4,5-dicarboxylic acid can be achieved through several methods. One common approach involves the nitration of d-tartaric acid, followed by treatment with ammonia and aldehydes . This process yields various imidazole-4,5-dicarboxylic acids, including 2-isopropyl derivatives . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale chemical synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure consistent quality and scalability for commercial applications .

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmaceutical Intermediates

2-Isopropyl-1H-imidazole-4,5-dicarboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is a precursor for the antihypertensive drug Olmesartan, which is used for managing high blood pressure. The synthesis of this compound involves multiple steps that convert simpler precursors into the desired imidazole derivative .

Table 1: Key Pharmaceutical Applications

Compound Application Notes
OlmesartanAntihypertensiveDerived from this compound
4-Aminoimidazole-5-carboxylic acidIntermediate for purine synthesisImportant for nucleic acid metabolism
Imidazole derivativesCNS stimulants and sedativesUsed therapeutically in various conditions

Catalysis

2.1 Metallosurfactants Development

Recent studies have highlighted the use of this compound in the synthesis of novel N-Heterocyclic Carbene (NHC) palladium(II) metallosurfactants. These compounds exhibit enhanced catalytic activity in organic reactions such as Suzuki-Miyaura coupling and reduction processes when compared to traditional catalytic systems. The functionalization of the imidazole backbone with hydrophilic and lipophilic groups allows for better solubilization and reactivity in aqueous environments .

Table 2: Catalytic Applications

Reaction Type Catalyst Type Performance Comparison
Suzuki-Miyaura couplingNHC Palladium MetallosurfactantsThree times more active than commercial PEPPSI complexes
Reduction reactionsFunctionalized ImidazolesStable aggregates improve catalytic efficiency

Agricultural Applications

3.1 Anticoccidial Agents

Research has shown that derivatives of this compound can act as potential anticoccidial agents. These compounds are critical in veterinary medicine for treating parasitic infections in poultry and livestock, thereby improving animal health and productivity .

Chemical Synthesis and Research

4.1 Organic Synthesis Reagent

The compound is also utilized as a reagent in various organic synthesis pathways due to its ability to undergo diverse chemical transformations. Its unique structure allows it to participate in reactions that lead to the formation of complex organic molecules, making it valuable in synthetic organic chemistry .

Case Study 1: Synthesis of Olmesartan

In a study focusing on the synthesis of Olmesartan from this compound, researchers outlined a multi-step process involving hydrolysis and cyclization reactions to achieve high yields of the final product. The efficiency of this method highlights the importance of this imidazole derivative in pharmaceutical applications.

Case Study 2: Catalytic Performance

A comparative analysis was conducted on the catalytic performance of newly synthesized metallosurfactants based on this compound versus conventional catalysts. The results indicated a significant increase in reaction rates and yields due to improved solubility and stability of the metallosurfactants in aqueous solutions.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Isopropyl-1H-imidazole-4,5-dicarboxylic acid include:

Uniqueness

What sets this compound apart is its unique isopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other imidazole derivatives may not be as effective .

Biological Activity

2-Isopropyl-1H-imidazole-4,5-dicarboxylic acid (I45DC) is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activities, including antiviral effects, enzyme inhibition, and potential therapeutic applications.

  • CAS Number : 51294-23-6
  • Molecular Formula : C8_8H10_{10}N2_2O4_4
  • Molecular Weight : 198.18 g/mol
  • Melting Point : 280-285 °C (dec.)

The biological activity of I45DC is primarily attributed to its ability to interact with various biological macromolecules. It functions as an inhibitor of enzymes critical for viral replication and cellular metabolism. The compound has been shown to inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH), which is essential for nucleotide synthesis in both viral and host cells.

Antiviral Activity

Recent studies have highlighted the antiviral properties of I45DC against several viruses, including:

  • Yellow Fever Virus (YFV) : I45DC exhibited an effective EC50_{50} value of 1.85 μM, indicating strong antiviral activity.
  • Dengue Virus (DENV) : The compound demonstrated significant inhibition of DENV replication, with a selectivity index that suggests low cytotoxicity at therapeutic doses.

These findings suggest that I45DC may serve as a potential lead compound for developing antiviral therapies.

Enzyme Inhibition Studies

I45DC has been investigated for its inhibitory effects on various enzymes:

Enzyme IC50_{50} (μM) Notes
IMP Dehydrogenase0.12Mechanism-based inhibition
HIV-1 Protease5.0Effective against HIV replication
NS5B RNA Polymerase32.2Significant inhibition in HCV studies

The inhibition of IMPDH is particularly noteworthy as it disrupts the synthesis of guanine nucleotides, which are crucial for viral RNA synthesis.

Case Studies and Research Findings

  • Antiviral Efficacy Against RSV : A comparative study showed that I45DC had an EC50_{50} value ranging from 5–28 μM against respiratory syncytial virus (RSV), outperforming some standard antiviral drugs like ribavirin .
  • Inhibition of Viral Replication : In vitro assays demonstrated that I45DC effectively reduced viral loads in infected cell cultures, indicating its potential as an antiviral agent .
  • Therapeutic Applications : The compound's ability to inhibit key enzymes involved in viral replication positions it as a candidate for therapeutic development against viral infections, particularly in immunocompromised patients .

Comparative Analysis with Related Compounds

The biological activity of I45DC can be compared with other imidazole derivatives known for their pharmacological effects:

Compound Target Virus EC50_{50} (μM) Notes
I45DCYFV1.85High selectivity and low cytotoxicity
RibavirinRSV1.3Standard antiviral but with higher toxicity
Other Imidazole DerivativesVariousVariesGenerally lower efficacy against YFV

Properties

CAS No.

51294-23-6

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2-propan-2-yl-1H-imidazole-4,5-dicarboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-3(2)6-9-4(7(11)12)5(10-6)8(13)14/h3H,1-2H3,(H,9,10)(H,11,12)(H,13,14)

InChI Key

YCSKGHLYJDXIQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(N1)C(=O)O)C(=O)O

Origin of Product

United States

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